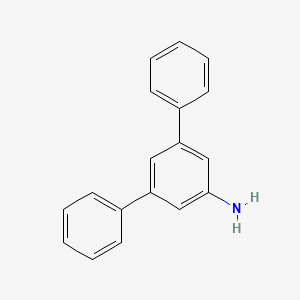

3,5-Diphenylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRKEYBSOWAIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Diphenylaniline and Derived Architectures

Established Synthetic Routes to 3,5-Diphenylaniline

While specific "established" routes for this compound itself are not detailed in the provided search results, general approaches to similar diarylamine structures often involve coupling reactions or cyclization methods. The core structure of this compound features a central aniline (B41778) unit with two phenyl groups attached at the 3 and 5 positions of the aniline ring. Synthesizing such a molecule typically involves building the phenyl substituents onto a pre-existing aniline core or constructing the aniline moiety from precursors already bearing the phenyl groups.

Advanced Synthetic Strategies for Complex this compound Derivatives

More advanced strategies focus on creating derivatives of this compound, often employing modern catalytic methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, making them highly relevant for synthesizing complex aromatic amines like this compound and its derivatives.

Suzuki-Miyaura Coupling: This reaction, which couples organoboranes with organohalides using a palladium catalyst and a base, is a cornerstone for C-C bond formation wikipedia.orglibretexts.orgnobelprize.org. It has been used to create substituted biphenyls and polyolefins and can be employed to attach phenyl groups to a pre-functionalized aniline precursor. For instance, a Suzuki-Miyaura coupling between an amine and a diborylazulene derivative was reported to yield a diphenylaniline-azulene compound in high yield (83%) researchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is specifically designed for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates wikipedia.orglibretexts.org. It is widely used in the synthesis of aryl amines and has found extensive application in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance wikipedia.org. This method is suitable for attaching an amine group to a diaryl-substituted benzene (B151609) ring or for coupling aryl halides to diphenylamine (B1679370) itself to create more complex triarylamine structures tcichemicals.comrsc.org. For example, the Buchwald-Hartwig amination of 4-chloroanisole (B146269) with diphenylamine, using Pd2(dba)3 and tBu3P·HBF4 as catalysts, yielded 4-methoxytriphenylamine (B1588709) tcichemicals.com.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are highly valued in green chemistry for their efficiency, atom economy, and ability to assemble complex molecules in a single pot from three or more reactants acsgcipr.orgmdpi.comnih.gov. While direct MCRs involving this compound as a starting material are not explicitly detailed, MCRs are broadly applicable to the synthesis of complex organic molecules, including heterocyclic systems that could serve as precursors or derivatives. For example, MCRs are used in drug discovery for rapid library generation and the synthesis of biologically active molecules acsgcipr.orgmdpi.comnih.gov.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in chemical design and processes tradebe.comsigmaaldrich.comrroij.com. Key principles include preventing waste, maximizing atom economy, using safer solvents and reaction conditions, and employing catalysts over stoichiometric reagents tradebe.comsigmaaldrich.com.

Atom Economy: Designing syntheses that incorporate the maximum proportion of starting materials into the final product is a core tenet tradebe.comsigmaaldrich.comhuarenscience.com. MCRs are inherently atom-economical due to their one-pot nature acsgcipr.orgmdpi.com.

Safer Solvents and Conditions: Utilizing environmentally friendly solvents and milder reaction conditions (e.g., lower temperatures and pressures) reduces energy consumption and environmental impact tradebe.comsigmaaldrich.comhuarenscience.com.

Catalysis: The use of catalysts, particularly those based on earth-abundant metals, is preferred over stoichiometric reagents to minimize waste tradebe.comhuarenscience.comresearchgate.net. Palladium catalysts, widely used in cross-coupling reactions, are an example of catalytic approaches wikipedia.orgwikipedia.orglibretexts.orgwikipedia.org.

Functionalization and Derivatization Chemistry of this compound

The functionalization of this compound involves modifying its chemical structure, typically by introducing new substituents onto the aromatic rings or the amino group.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring masterorganicchemistry.comlibretexts.orguci.eduminia.edu.eg. The phenyl rings in this compound are susceptible to EAS.

Mechanism: EAS proceeds via a two-step mechanism: attack of the aromatic π-electron system on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comlibretexts.orguci.edu.

Directing Effects: The amino group (-NH2) on the aniline ring is a strong activating and ortho, para-directing group for EAS. The phenyl substituents on the other rings are generally considered weakly activating or deactivating depending on their electronic environment and can also direct substitution. The specific positions of substitution on the phenyl rings would depend on the directing effects of any existing substituents and the reaction conditions. For instance, halogenation, nitration, and sulfonation are common EAS reactions minia.edu.eg.

Advanced Spectroscopic and Structural Characterization in 3,5 Diphenylaniline Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of molecules. These methods are invaluable for identifying functional groups and providing information about molecular structure and conformation. IR spectroscopy operates on the principle of absorption of infrared radiation due to changes in the molecule's dipole moment during vibration, while Raman spectroscopy detects inelastic scattering of light, which relies on changes in the molecule's polarizability. uni-siegen.deksu.edu.saedinst.com These techniques are often complementary, as different vibrational modes may be active in one technique but not the other, or exhibit significantly different intensities. nih.gov

For 3,5-Diphenylaniline, the presence of an aniline (B41778) moiety and three phenyl rings suggests several characteristic vibrational signatures:

N-H Stretching: The primary amine (-NH₂) group is expected to exhibit characteristic stretching vibrations. In IR spectroscopy, this typically appears as a doublet in the region of approximately 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes, respectively. Raman spectra may show weaker or absent signals for these modes due to the limited change in polarizability.

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the phenyl rings are generally observed just above 3000 cm⁻¹ in both IR and Raman spectra.

Aromatic C=C Stretching: The phenyl rings will display multiple stretching vibrations for the C=C bonds, typically found in the range of 1450-1650 cm⁻¹. These bands are usually prominent in both IR and Raman spectra. jkps.or.kr

C-N Stretching: The stretching vibration of the C-N bond connecting the amine nitrogen to the aromatic ring is expected in the fingerprint region, often around 1250-1350 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Characteristic out-of-plane bending modes of the aromatic C-H bonds, particularly in the 650-900 cm⁻¹ region, can be sensitive to the substitution pattern of the phenyl rings, providing clues about the molecule's geometry. jkps.or.kr

While specific conformational studies for this compound using vibrational spectroscopy were not detailed in the examined literature, changes in vibrational spectra can often indicate different conformers or solid-state arrangements by revealing shifts or the appearance/disappearance of specific bands.

Table 1: Expected Vibrational Signatures in IR and Raman Spectroscopy for this compound

| Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| N-H Stretching (primary) | ~3300-3500 | Weak/Absent | Strong dipole change, typically IR active. |

| Aromatic C-H Stretching | ~3000-3100 | ~3000-3100 | Common to both techniques. |

| Aromatic C=C Stretching | ~1450-1650 | ~1450-1650 | Multiple bands due to the presence of three phenyl rings. |

| C-N Stretching | ~1250-1350 | Variable | |

| Aromatic C-H Bending (oop) | ~650-900 | Variable | Sensitive to the substitution pattern of the phenyl rings. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the molecular formula of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within a few parts per million, ppm), HRMS allows for the unambiguous determination of the elemental composition. This precision distinguishes between ions with the same nominal mass but different atomic compositions. warwick.ac.uk

For this compound, the molecular structure consists of an aniline core substituted with two phenyl groups at the meta positions. This leads to a molecular formula of C₁₈H₁₅N.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Method/Notes |

| Molecular Formula | C₁₈H₁₅N | Determined from the chemical structure. |

| Calculated Monoisotopic Mass | 245.1259 g/mol | Calculated using standard atomic masses. |

| Expected HRMS Accuracy | < 5 ppm deviation | Required for unambiguous elemental composition confirmation. |

| Ionization Techniques | ESI, APCI, EI (common) | HRMS can be coupled with various ionization methods. |

The accurate mass measurement obtained via HRMS, when compared to the calculated monoisotopic mass for C₁₈H₁₅N, provides definitive evidence for the compound's identity and purity. For instance, electron ionization mass spectrometry (EI-MS) has been used to confirm the molecular weight of similar diphenylaniline derivatives.

X-ray Diffraction Studies of Crystalline Forms and Cocrystals

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid, providing unparalleled detail on molecular structure, crystal packing, and the nature of intermolecular interactions. nih.goviucr.org Analyzing crystalline forms and potential cocrystals of this compound using XRD can reveal how these molecules arrange themselves in the solid state, which is crucial for understanding bulk properties.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability and specific arrangement of molecules in a crystal lattice are governed by various intermolecular forces. For this compound, several types of interactions are expected to play a significant role:

π-π Stacking: The presence of three phenyl rings makes π-π stacking interactions a dominant force in the crystal packing of this compound. These interactions occur between the delocalized electron clouds of adjacent aromatic systems, contributing significantly to lattice energy and orienting molecules in close proximity. Typical centroid-to-centroid distances for face-to-face π-stacking are in the range of 3.4 to 4.0 Å. iucr.orgmdpi.com

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor. It can form N-H···X hydrogen bonds with electronegative atoms (such as nitrogen or oxygen in other molecules, or even with the π system of another aromatic ring, known as C-H···π interactions). iucr.orgmdpi.comcsic.esresearchgate.net The strength and geometry of these hydrogen bonds are critical for supramolecular assembly.

Understanding these interactions is key to predicting and controlling the solid-state properties, such as solubility, melting point, and polymorphism, of this compound.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Typical Distance/Angle Range | Significance for this compound |

| π-π Stacking | Overlap of aromatic π electron clouds between adjacent phenyl rings. | 3.4 - 4.0 Å (centroid) | Significant due to three phenyl rings; contributes to molecular alignment and lattice stability. |

| Hydrogen Bonding (N-H···X) | The -NH₂ group can donate hydrogen bonds to electronegative atoms (N, O) or π systems. | N-H···N/O: ~2.8-3.2 Å | Important for directing molecular assembly; N-H···π interactions are also possible. |

| C-H···π Interactions | Interaction between a C-H bond and the π system of an aromatic ring. | ~2.8 - 3.5 Å | Common in aromatic systems; contributes to overall crystal packing and stability. |

| Van der Waals Forces | General attractive forces due to temporary dipoles. | Variable | Always present; contributes to the overall cohesive energy of the crystal lattice. |

Computational and Theoretical Investigations of 3,5 Diphenylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials. It offers a balance between accuracy and computational cost, making it suitable for studying molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energy Levels)

The Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), plays a critical role in understanding a molecule's electronic and chemical properties, including its reactivity and optical characteristics. The HOMO-LUMO energy gap (ΔE) is a key descriptor, influencing properties such as ionization potential, electron affinity, and chemical stability.

Studies on related diphenylamine (B1679370) structures and other conjugated systems often report calculated HOMO and LUMO energy levels and their corresponding gaps. For example, in studies involving similar molecules, HOMO levels are frequently found to be delocalized over the aromatic systems, while LUMO levels might be more localized. The gap itself is indicative of the molecule's stability and its propensity for charge transfer processes d-nb.infotandfonline.comsemanticscholar.orgresearchgate.netmdpi.comresearchgate.netnih.govirjweb.comresearchgate.netnih.gov. A smaller HOMO-LUMO gap generally implies lower ionization energy, easier excitation, and potentially higher reactivity or better light-harvesting capabilities. While specific values for 3,5-Diphenylaniline are not directly cited, analogous systems show gaps that are crucial for their electronic applications researchgate.netirjweb.com.

Table 1: Representative HOMO-LUMO Gap Values from Related Studies

| Molecule/System Description | HOMO-LUMO Gap (eV) | Computational Method/Basis Set | Reference |

| Polyene-diphenylaniline organic chromophores (D5) | 2.41 | B3LYP/6-31G | researchgate.net |

| Polyene-diphenylaniline organic chromophores (D7) | 2.41 | B3LYP/6-31G | researchgate.net |

| Polyene-diphenylaniline organic chromophores (D9) | 2.94 | B3LYP/6-31G | researchgate.net |

| Polyene-diphenylaniline organic chromophores (D11) | 2.90 | B3LYP/6-31G | researchgate.net |

| Triazine derivative | 4.4871 | B3LYP/6-311+G(d,P) | irjweb.com |

| D-spiro-A dye (SPA-DAF) | 3.77 | B3LYP/6-311+G(d,p) | semanticscholar.org |

| D-spiro-A dye (STX-TXO2) | 4.44 | B3LYP/6-311+G(d,p) | semanticscholar.org |

| Nitro-diphenylamine dyes | Not specified | PBE0/6-311+G(2d,p) | aip.org |

| Organic dye sensitizer (B1316253) TA-St-CA | Not specified | PBE1PBE/6-31G | researchgate.net |

| Organic dye sensitizer D5 | Not specified | PBE0/6-31G | researchgate.net |

Note: Values are representative from similar molecular systems and computational methodologies. Specific data for this compound may vary.

Electronic Structure, Charge Distribution, and Electrostatic Potential Maps

DFT calculations can elucidate the electronic structure by analyzing electron density distribution. This includes examining how charge is distributed across the molecule, often quantified by atomic charges (e.g., Mulliken charges) and visualized through electrostatic potential (ESP) maps. ESP maps highlight regions of positive (electron-deficient) and negative (electron-rich) potential, providing insights into electrophilic and nucleophilic attack sites and intermolecular interactions researchgate.netresearchgate.netresearchgate.nettntech.edu. For this compound, these analyses would reveal the electron distribution influenced by the amine nitrogen and the phenyl rings, potentially identifying areas prone to specific chemical interactions. Studies on related molecules show that the HOMO is often delocalized across the aromatic system, while the LUMO might be more localized, indicating charge transfer characteristics d-nb.inforesearchgate.netresearchgate.net.

Reactivity Descriptors (e.g., Fukui Functions, Localized Orbital Locator)

Reactivity descriptors, such as Fukui functions, are powerful tools derived from DFT to predict the site-selectivity of chemical reactions. Fukui functions quantify the change in electron density upon the addition or removal of an electron, indicating nucleophilic (f⁺) and electrophilic (f⁻) attack sites faccts.deresearchgate.netd-nb.infoscm.com. Localized Orbital Locator (LOL) and other descriptors can also provide insights into bonding and electron localization researchgate.net. Applying these to this compound would help predict which atoms are most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies and understanding its chemical behavior. While specific Fukui function values for this compound are not present in the provided results, the methodology is well-established for analyzing molecular reactivity faccts.deresearchgate.netd-nb.infoscm.com.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited states of molecules, making it ideal for predicting optical properties such as UV-Vis absorption and emission spectra.

Prediction of UV-Vis Absorption and Emission Maxima

TD-DFT calculations are crucial for understanding how molecules interact with light. By simulating the electronic transitions from the ground state to excited states, TD-DFT can predict the wavelengths of maximum absorption and emission. Studies on various diphenylamine derivatives and related conjugated systems demonstrate that TD-DFT accurately predicts UV-Vis absorption spectra, often correlating well with experimental data tandfonline.comresearchgate.netaip.orgresearchgate.netnih.govresearchgate.netresearchgate.netrepositorioinstitucional.mx. These calculations typically involve analyzing π-π* transitions, which are significant in conjugated organic molecules like this compound. The absorption maxima are influenced by the extent of conjugation, the nature of substituents, and the molecular geometry. For instance, the introduction of electron-donating or withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra tandfonline.comresearchgate.netrepositorioinstitucional.mx.

Table 2: Representative UV-Vis Absorption Maxima from Related TD-DFT Studies

| Molecule/System Description | Absorption Maxima (nm) | Computational Method/Basis Set | Reference |

| Nitro-diphenylamine dyes | Not specified | PBE0/6-311+G(2d,p) | aip.org |

| Diphenylaniline-azulene co-oligomers (6) | 410-700 (region) | B3LYP/6-31G | mdpi.com |

| Diphenylaniline-azulene co-oligomers (8) | 410-700 (region) | B3LYP/6-31G | mdpi.com |

| Diphenylaniline-azulene co-oligomers (fluorescent emission) | 510/590 (green/orange) | B3LYP/6-31G | mdpi.com |

| Organic dye sensitizer D5 | Not specified | PBE0/6-31G | researchgate.net |

| Organic dye sensitizer TA-St-CA | Not specified | PBE1PBE/6-31G | researchgate.net |

| Tocopherols (gas phase) | Higher wavelengths | TDDFT/PBE0/6-31+G | nih.gov |

| Tocopherols (polar solvents) | Lower wavelengths | TDDFT/PBE0/6-31+G* | nih.gov |

| Cyanidin (Cy) | ~547 (experimental) | B3LYP/6-31G(d) | repositorioinstitucional.mx |

| Cyanidin (Cy) | ~544 (calculated) | M06-L/6-31G(d) | repositorioinstitucional.mx |

Note: Values are representative from similar molecular systems and computational methodologies. Specific data for this compound may vary.

The computational analysis of this compound using DFT and TD-DFT provides a robust framework for understanding its fundamental electronic and optical properties, which are critical for its potential applications in materials science and organic electronics.

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The molecular structure of 3,5-Diphenylaniline, featuring an extended π-conjugated system and an amine group, makes it a promising candidate for use in various organic electronic devices. Its derivatives are often employed to tune charge transport and light-emitting properties.

Derivatives incorporating the diphenylaniline moiety have shown significant promise in OLED technology. Triphenylamine (B166846) structures, in general, are widely recognized for their utility as hole-transporting materials (HTMs) in OLEDs due to their favorable electronic properties wikipedia.org. Molecules synthesized with diphenylaniline units have been investigated as components in TADF emitters, crucial for achieving high efficiencies in OLED devices researchgate.netmdpi.comrsc.orgacs.org. For instance, TADF emitters incorporating diphenylamine (B1679370) functionalities have demonstrated high external quantum efficiencies (EQEs) in blue OLEDs, with optimized devices achieving up to 21.0% EQE researchgate.net. Further research into bipolar derivatives containing diphenylamino-carbazole units has also shown potential for TADF applications, with devices exhibiting EQEs exceeding 1.7% mdpi.com. Additionally, conjugated co-oligomers featuring diphenylaniline and azulene (B44059) units have demonstrated tunable absorption and emission properties, making them suitable for OLED applications mdpi.compreprints.org.

The diphenylaniline structure serves as a valuable scaffold for developing efficient hole-transporting materials (HTMs) in perovskite solar cells (PSCs) rhhz.netmdpi.comrsc.org. Triphenylamine (TPA) based HTMs, particularly those with multi-armed structures, have shown enhanced hole transport properties, leading to improved PSC performance. For example, a PSC utilizing a tetra-TPA HTM achieved a power conversion efficiency (PCE) of 17.9% rsc.org. Furthermore, polyene-diphenylaniline-based dyes have been explored as sensitizers for dye-sensitized solar cells (DSSCs), indicating the broader applicability of the diphenylaniline motif in photovoltaic devices researchgate.net.

This compound is recognized for its potential as a building block in the synthesis of organic semiconductors ontosight.ai. The inherent conjugation within its structure contributes to desirable electronic properties, making it a candidate for developing materials used in organic field-effect transistors (OFETs) and other organic electronic devices researchgate.netcam.ac.ukwikipedia.org. Conjugated co-oligomers incorporating diphenylaniline units have also been studied for their potential in organic semiconductor devices, owing to their tunable electronic structures mdpi.compreprints.org.

Polymer Science and Engineering

The versatile chemical structure of this compound allows it to be incorporated as a monomer or a key building block in the synthesis of advanced polymers with tailored properties.

This compound serves as a valuable building block for creating polymers with specific functionalities and electronic characteristics ontosight.ai. Its structural features are integrated into polymer backbones to impart desired properties for optoelectronic applications. For instance, conjugated polymers incorporating triphenylamine units have been synthesized for donor-acceptor systems, enhancing their performance in various devices tandfonline.com. Similarly, diphenylaniline units are found in conjugated co-oligomers and polymers designed for electronic and photonic applications, demonstrating its role as a versatile monomer or structural component mdpi.compreprints.orgrsc.org.

Table 1: Representative Performance Metrics of Materials Incorporating Diphenylaniline Moieties

| Application Area | Material Type / Derivative | Key Performance Metric | Value | Reference |

| OLEDs (TADF) | Blue TADF Emitters | Maximum EQE | 21.0% | researchgate.net |

| OLEDs (TADF) | Bipolar Diphenylamino-carbazole Derivatives | Maximum EQE | > 1.7% | mdpi.com |

| OLEDs (TADF) | TADF Emitter III | Maximum EQE | 22.6% | acs.org |

| PSCs | Tetra-TPA HTM | Power Conversion Efficiency (PCE) | 17.9% | rsc.org |

Compound List:

this compound

Triphenylamine (TPA)

4-Ethynyl-N,N-diphenylaniline

Diphenylaniline-azulene co-oligomers

3-(N,N-diphenylamino)carbazole derivatives

Polyene-diphenylaniline based dyes

Tetra-TPA (Tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene)

Spiro-OMeTAD (2,2',7,7'-tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene)

Self-Assembled Polymeric Nanostructures and Fibers

Direct research findings detailing the self-assembly of this compound into polymeric nanostructures or fibers were not extensively found within the scope of the provided literature. While related aromatic peptides, such as diphenylalanine, are well-documented for their ability to self-assemble into various nanostructures like nanotubes and nanofibers through non-covalent interactions acs.orgcapes.gov.bracs.orgnih.govresearchgate.netmpg.dersc.orgrsc.orgpku.edu.cncore.ac.uknih.govcjps.orgrsc.orgresearchgate.netmagtech.com.cneie.grnih.gov, specific studies focusing on this compound forming such extended polymeric architectures were not identified. The potential for this compound in materials science suggests that such applications might be an area for future exploration.

Supramolecular Chemistry and Self-Assembly

The inherent structural features of this compound suggest potential for its involvement in supramolecular chemistry and self-assembly processes.

Design of Self-Assembling Molecular Architectures Involving this compound

This compound possesses a unique terphenyl backbone with an amine substituent, making it a molecule of interest for designing advanced materials ontosight.ai. While direct self-assembly studies of this compound itself are limited, research has explored the incorporation of diphenylaniline moieties into larger molecular frameworks and polymers. For instance, conjugated co-oligomers incorporating diphenylaniline units have been synthesized via cross-coupling reactions, exhibiting distinct optical properties mdpi.compreprints.org. Furthermore, studies on polymers containing diphenylaniline units have indicated their ability to self-assemble into nanofibers, driven by specific non-covalent interactions chinesechemsoc.org. These findings suggest that the diphenylaniline structural motif can be a valuable component in designing self-assembling molecular architectures.

Investigation of Non-Covalent Interactions in Directed Assembly (e.g., π-π Stacking, Hydrogen Bonding)

Non-covalent interactions are fundamental to directed molecular assembly. In systems involving diphenylaniline moieties, π-π stacking interactions have been identified as a significant driving force for self-assembly chinesechemsoc.org. In polymers featuring diphenylaniline units, π-π stacking between pendant carbazole (B46965) units has been observed to facilitate the formation of nanofibers chinesechemsoc.org. The π–π stacking distance between main chains in such systems has been reported to be approximately 0.45 nm chinesechemsoc.org. While these studies highlight the role of π-π stacking in the self-assembly of structures containing diphenylaniline units, direct investigations into the specific non-covalent interactions governing the self-assembly of this compound itself are not detailed in the provided literature. Hydrogen bonding, another crucial interaction in self-assembly, is also a common feature in related peptide assemblies acs.orgcapes.gov.bracs.orgresearchgate.netcore.ac.ukresearchgate.neteie.grnih.gov, though its specific role in this compound self-assembly requires further study.

Catalysis and Ligand Design

The utility of this compound in catalysis and ligand design is an area where its role as a building block or a structural component is more evident.

As a Component in Pincer Ligands and Other Chelating Systems

No direct information was found within the provided search results indicating the use of this compound as a component in pincer ligands or other chelating systems.

Role in Transition Metal Catalysis (e.g., Cross-Coupling, Dehydrogenation)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, plays a significant role in the synthesis of complex organic molecules, including those incorporating diphenylaniline structures. Suzuki–Miyaura cross-coupling reactions have been employed to synthesize conjugated diphenylaniline-azulene co-oligomers, where the diphenylaniline unit serves as a key building block mdpi.compreprints.org. These reactions typically involve palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ mdpi.com. Furthermore, diphenylaniline moieties have been mentioned in the context of synthesizing palladium catalysts, suggesting their potential utility in catalyst design or modification mdpi.com. While these applications highlight the role of diphenylaniline-containing structures in catalytic processes, there is no specific mention of this compound being used as a ligand or as a catalyst itself in reactions such as dehydrogenation.

Fundamental Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | ontosight.ainih.gov |

| Molecular Formula | C₁₈H₁₅N | nih.gov |

| Molar Mass | 245.3 g/mol | nih.gov |

| CAS Number | 63006-66-6 | nih.gov |

| Synonyms | [1,1':3',1''-Terphenyl]-5'-amine | ontosight.ainih.gov |

| Potential Applications | Organic semiconductors, Drug development | ontosight.ai |

Compound Name List:

this compound

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Routes with Atom Economy and Green Chemistry Principles

A critical aspect of advancing chemical research and industrial application is the development of synthetic methodologies that are both efficient and environmentally benign. The principles of green chemistry, particularly atom economy, are paramount in this endeavor. Atom economy, a concept developed by Barry Trost, quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product, thereby minimizing waste generation acs.orgskpharmteco.comibchem.com. Ideally, synthetic routes should aim for 100% atom economy, where all reactant atoms are converted into the final product.

For compounds like 3,5-diphenylaniline, research is increasingly focused on designing synthetic pathways that adhere to these principles. This involves exploring catalytic methods over stoichiometric ones, as catalysts can be used in smaller quantities and regenerated, leading to reduced waste and improved efficiency rsc.org. Novel synthetic routes are being investigated to achieve higher yields, reduce reaction steps, and utilize less hazardous reagents and solvents. The goal is to develop scalable, cost-effective, and sustainable methods for producing this compound and its functionalized derivatives, aligning with the broader objectives of green chemistry in minimizing environmental impact.

Table 1: Illustrative Atom Economy in Chemical Synthesis This table demonstrates the concept of atom economy, highlighting how different reaction types contribute to waste generation.

| Reaction Type | Example Reaction (Conceptual) | Desired Product Formula Weight | Total Reactant Formula Weight | Atom Economy (%) (Conceptual) | Waste Generation (Conceptual) |

| Addition Reaction | A + B → AB | FW(AB) | FW(A) + FW(B) | (FW(AB) / (FW(A) + FW(B))) * 100 | Minimal |

| Substitution Reaction | A + B → C + D | FW(C) | FW(A) + FW(B) | (FW(C) / (FW(A) + FW(B))) * 100 | By-product D |

| Elimination Reaction | AB → A + B | FW(A) | FW(AB) | (FW(A) / FW(AB)) * 100 | By-product B |

Note: Specific values depend on the actual molecules involved. Addition reactions generally exhibit higher atom economy than substitution or elimination reactions.

Exploration of this compound Derivatives for Advanced Functional Materials with Multifunctional Properties

The unique electronic and structural properties of diarylaniline scaffolds make them promising candidates for advanced functional materials. Research is actively exploring the synthesis and characterization of various this compound derivatives designed to exhibit multifunctional properties, such as those relevant to optoelectronics, sensing, and advanced coatings. By strategically modifying the basic this compound structure through the introduction of different functional groups, researchers aim to tune properties like photoluminescence, charge transport, and chemical reactivity.

Drawing parallels from related aromatic amine and diarylaniline systems, such derivatives could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and chemosensors researchgate.netacs.org. The ability to impart multiple functionalities within a single molecular framework is a key objective, enabling materials that can simultaneously respond to different stimuli or perform diverse tasks. For instance, derivatives might be designed to exhibit strong fluorescence with tunable emission wavelengths, coupled with good thermal stability and efficient charge carrier mobility. The exploration of these derivatives is crucial for developing next-generation materials with enhanced performance and novel functionalities.

Integration of Advanced Computational Modeling and Machine Learning for Predictive Material Design

The rapid advancement of computational tools, including quantum mechanical methods and machine learning (ML) algorithms, is revolutionizing materials discovery and design. Advanced computational modeling, such as Density Functional Theory (DFT), allows for the prediction of electronic, optical, mechanical, and magnetic properties of materials at the atomic and molecular level iisc.ac.inresearchgate.net. These simulations provide fundamental insights into structure-property relationships, guiding experimental efforts.

Machine learning is further accelerating this process by enabling predictive material design. By training ML models on large datasets of known materials and their properties, researchers can predict the characteristics of new, unexplored compounds, including derivatives of this compound researchgate.netnih.govplos.org. Techniques like Quantitative Structure-Property Relationships (QSPR) and graph-based neural networks are being employed to forecast material performance, identify promising candidates for specific applications, and even suggest optimal synthetic routes nih.govrsc.orgnih.gov. The integration of these computational approaches offers a powerful pathway to efficiently discover and design novel functional materials with desired properties, significantly reducing the time and cost associated with traditional experimental screening.

Table 2: Machine Learning Predictive Accuracy in Material-Related Applications This table illustrates the predictive capabilities of machine learning models in various material science and chemistry contexts, demonstrating their potential for guiding research.

| Application Area | ML Model Type(s) Used | Predictive Metric | Reported Value | Reference |

| Cancer Cell Sensitivity to Drugs (Genomic/Chemical Properties) | Neural Networks, Random Forests | R² | ~0.72 | plos.org |

| Peptide Gelator Prediction (QSPR) | SVM, Random Forests, Neural Networks | H measure (ideal=1) | >0.70 (training/test) | rsc.org |

| Luminogen AIE Characteristics Prediction | SVM, KNN, GBRT, XGBoost, RF, MLP, CNN | Not explicitly stated (good/reliable results) | N/A | nih.gov |

Note: The ML models shown are applied to various chemical and material prediction tasks, illustrating the general efficacy of these methods.

Furthermore, the efficiency of computational methods is a key consideration. Machine learning models can drastically reduce the time required for property prediction compared to traditional quantum mechanical calculations, enabling high-throughput virtual screening and accelerating the discovery cycle.

Table 3: Computational Method Efficiency Comparison This table highlights the significant time savings offered by machine learning models in predicting material properties compared to traditional quantum mechanical methods.

| Computational Method | Task | Estimated Time | Reference |

| TD-DFT | Optimize molecular ground/excited state, calculate single point energy | ~100 hours (cumulative) | nih.gov |

| Machine Learning | Predict molecule properties (trained model) | < 1 second | nih.gov |

Interdisciplinary Research Areas and Synergistic Applications of this compound in Materials Science and Engineering

Modern materials science and engineering are inherently interdisciplinary, bridging fundamental science with engineering applications. Research involving compounds like this compound is increasingly situated at the nexus of chemistry, physics, electrical engineering, and mechanical engineering uni-paderborn.deuni-bayreuth.deumontpellier.frberkeley.edu. The development of novel derivatives of this compound can lead to synergistic applications across these fields.

For example, derivatives designed for optoelectronic applications could be integrated into flexible electronics or advanced display technologies, requiring expertise in both organic chemistry and electrical engineering. Similarly, materials exhibiting specific sensing capabilities might find use in environmental monitoring or biomedical diagnostics, necessitating collaboration between materials scientists, chemists, and engineers specializing in sensor technology. The growing emphasis on digitalization and sustainability in materials science further underscores the need for interdisciplinary approaches, where computational modeling and data analytics play a crucial role alongside traditional experimental methods uni-bayreuth.de. By fostering collaborations across diverse disciplines, research on this compound can unlock its full potential, leading to innovative solutions for societal challenges.

Compound List:

this compound

Q & A

Q. What are the common synthetic routes for 3,5-Diphenylaniline, and how are they optimized for yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions or catalytic aromatization. For example, vapor-phase condensation of acetone over solid base catalysts (e.g., Mg-Al oxides) can be adapted for phenyl group incorporation, with optimization via thermodynamic analysis (ΔG, ΔH calculations) to determine favorable conditions (e.g., 300–400°C, atmospheric pressure) . Catalytic methods using acid/base bifunctional catalysts (e.g., zeolites) improve regioselectivity for the 3,5-substitution pattern. Reaction parameters such as molar ratios, temperature gradients, and catalyst loading must be systematically tested using fractional factorial design .

Q. Which spectroscopic and chromatographic techniques are employed to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substitution patterns (e.g., aromatic proton splitting in the 3,5-positions) and confirm phenyl group attachment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHN, MW 245.11) and fragmentation pathways.

- Infrared (IR) Spectroscopy : Detects N-H stretching (~3300 cm) and C=C aromatic vibrations (~1600 cm).

- HPLC/GC-MS : Quantifies purity and separates byproducts using C18 columns (HPLC) or capillary columns with flame ionization detection (GC-MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Refer to Safety Data Sheets (SDS) for hazard identification: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Ensure proper ventilation to mitigate inhalation risks. Store in amber glass containers at 2–8°C, away from light and oxidizing agents, as photodegradation may occur .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using thermodynamic and kinetic modeling?

- Methodological Answer :

- Perform thermodynamic calculations (e.g., Gibbs free energy minimization) to identify equilibrium conditions favoring product formation. For example, vapor-phase reactions at 350°C show ΔG < 0 for condensation pathways .

- Kinetic studies (e.g., Arrhenius plots) determine activation energy (E) and rate constants. Use differential scanning calorimetry (DSC) to monitor exothermic/endothermic transitions during synthesis .

- Catalyst screening : Test acid-base bifunctional catalysts (e.g., sulfated zirconia) to enhance selectivity. Surface acidity/basicity can be quantified via NH-TPD and CO-TPD .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Combine NMR, X-ray crystallography, and computational simulations (DFT) to confirm ambiguous peaks. For example, DFT-predicted chemical shifts can resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling : Synthesize -labeled analogs to distinguish N-H environments in NMR spectra .

- Advanced MS/MS : Use collision-induced dissociation (CID) to differentiate isobaric byproducts (e.g., ortho vs. para isomers) .

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the electron-donating phenyl groups lower LUMO energy, enhancing charge-transfer properties .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMF or THF) to assess solubility and aggregation behavior .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity for pharmacological studies .

Q. What challenges arise in isolating this compound from reaction mixtures, and how are they addressed?

- Methodological Answer :

- Chromatographic separation : Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve polar byproducts. Fraction collection followed by lyophilization improves yield .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using the Hansen solubility parameters to maximize crystal purity .

- Byproduct identification : Employ LC-MS/MS to detect trace impurities (e.g., diarylamines) and adjust reaction stoichiometry accordingly .

Q. How is the stability of this compound assessed under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (T) under nitrogen/air atmospheres. For example, T > 200°C indicates thermal stability suitable for high-temperature applications .

- Photostability studies : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC. Use quenchers (e.g., ascorbic acid) to mitigate radical-mediated pathways .

- Accelerated aging : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.